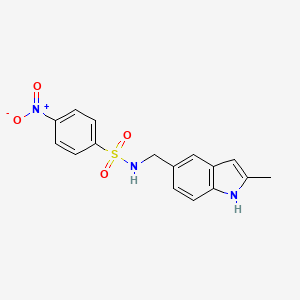

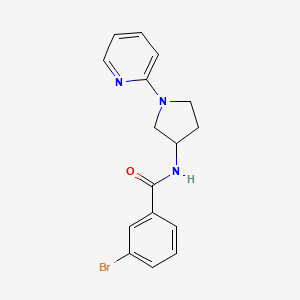

![molecular formula C14H21N3O3 B3010368 1,3-dimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-5-carboxamide CAS No. 1902907-39-4](/img/structure/B3010368.png)

1,3-dimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives can involve the condensation of various starting materials under catalytic conditions. For instance, the synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was achieved by condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis, with improvements made to the known method using acetic acid . This suggests that similar synthetic strategies could potentially be applied to the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques such as NMR and IR spectroscopy, as well as X-ray diffraction analysis . These methods allow for the determination of the arrangement of atoms within the molecule and the identification of functional groups. For the compound of interest, similar analytical techniques would likely be employed to confirm its structure and to elucidate the position of substituents on the pyrazole ring.

Chemical Reactions Analysis

The reactivity of pyrazole carboxamides can be influenced by the nature of their substituents. For example, the presence of a nitro group in 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine or a chloro group in benzoxazine derivatives can affect the electron density and, consequently, the chemical behavior of these compounds. The compound "1,3-dimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-5-carboxamide" would also be expected to undergo reactions typical of pyrazole carboxamides, with its reactivity modulated by the specific substituents present.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly alter these properties. For instance, the introduction of a fluorine atom can increase the lipophilicity of the compound, as seen in the designer drug discussed in paper . The compound would likely exhibit unique physical and chemical properties based on its specific molecular structure, which would need to be empirically determined through experimentation.

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Novel analogs of 1,3-dimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-5-carboxamide have shown promise as antibacterial agents. Palkar et al. (2017) synthesized and tested various compounds, finding that some showed significant antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells (Palkar et al., 2017).

Anticancer Agents

Certain carboxamide derivatives of 1,3-dimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-5-carboxamide have been found to exhibit potent anticancer properties. Deady et al. (2003) synthesized a series of these compounds, noting their growth inhibitory properties against various cancer cell lines, including murine leukemia and human leukemia cells (Deady et al., 2003).

Antioxidant Activities

Some synthesized compounds derived from 1,3-dimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-5-carboxamide have been assessed for their antioxidant capabilities. Ahmad et al. (2012) found that several of these compounds displayed moderate to significant radical scavenging activity, suggesting potential applications in combating oxidative stress (Ahmad et al., 2012).

Antimicrobial and Antioxidant Properties

The synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide using 2-amino-5,6-dimethyl-1H-benzimidazole has shown promising antimicrobial and antioxidant activities. Sindhe et al. (2016) noted that these compounds exhibited significant antimicrobial activity against various microorganisms and also showed prominent radical scavenging activities (Sindhe et al., 2016).

Anti-Inflammatory and Analgesic Agents

Novel benzodifuranyl derivatives synthesized from 1,3-dimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-5-carboxamide have been explored as anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) found that these compounds exhibited high inhibitory activity on cyclooxygenase enzymes and provided significant analgesic and anti-inflammatory effects in vivo (Abu‐Hashem et al., 2020).

Serotonin-3 (5-HT3) Receptor Antagonists

Kuroita et al. (1996) developed 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides derived from 1,3-dimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-5-carboxamide as potent serotonin-3 (5-HT3) receptor antagonists. These compounds displayed a higher affinity for 5-HT3 receptors and potent antagonistic activity against certain reflexes in rats (Kuroita et al., 1996).

Eigenschaften

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-9-7-11(17(2)16-9)14(18)15-10-3-4-12-13(8-10)20-6-5-19-12/h7,10,12-13H,3-6,8H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROGGHFUZZEXDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2CCC3C(C2)OCCO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

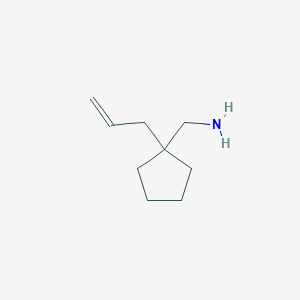

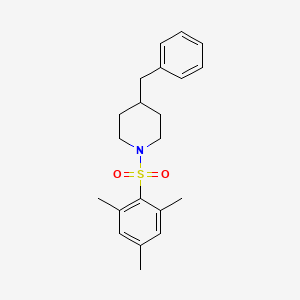

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B3010285.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3010288.png)

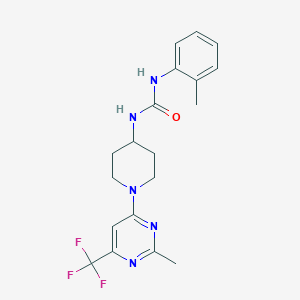

![N-(5-chloro-2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B3010290.png)

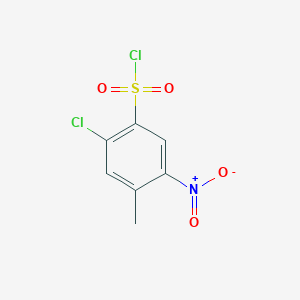

![Methyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-thiophenecarboxylate](/img/structure/B3010297.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3010299.png)

![2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3010301.png)

![N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide](/img/structure/B3010304.png)

![5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3010308.png)